molecular formula C7H7ClFNO B13929633 (3-Amino-2-chloro-6-fluorophenyl)methanol

(3-Amino-2-chloro-6-fluorophenyl)methanol

Cat. No.: B13929633
M. Wt: 175.59 g/mol
InChI Key: RYFRXUJLVVGHBV-UHFFFAOYSA-N
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Description

(3-Amino-2-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H7ClFNO It is a derivative of phenol, where the phenyl ring is substituted with amino, chloro, and fluoro groups, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-chloro-6-fluorophenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-6-fluorophenol, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: (3-Amino-2-chloro-6-fluorophenyl)carboxylic acid.

    Reduction: (3-Amino-2-chloro-6-fluorophenyl)methane.

    Substitution: (3-Amino-2-substituted-6-fluorophenyl)methanol.

Scientific Research Applications

(3-Amino-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Amino-2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-2-chloro-6-fluorophenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-Amino-2-chloro-6-fluorophenyl)acetic acid: Contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

(3-Amino-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

(3-amino-2-chloro-6-fluorophenyl)methanol

InChI

InChI=1S/C7H7ClFNO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3,10H2

InChI Key

RYFRXUJLVVGHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)CO)F

Origin of Product

United States

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